molecular formula C10H12ClNO B1486244 1-Phenyl-3-pyrrolidinone hydrochloride CAS No. 2203716-97-4

1-Phenyl-3-pyrrolidinone hydrochloride

Cat. No. B1486244
M. Wt: 197.66 g/mol
InChI Key: IKBRZPUZXCPHCX-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyrrolidinone hydrochloride is a chemical compound with the empirical formula C9H10N2O . It is a heterocyclic compound, specifically a pyrrolidinone, which is a five-membered ring containing nitrogen . It has been used as a photograph developing agent .


Synthesis Analysis

The synthesis of 1-Phenyl-3-pyrrolidinone hydrochloride and its derivatives is a topic of ongoing research. For instance, a recent publication by Liu et al. showed that a compound isolated from the root barks of Orixa japonica, which is structurally similar to 1-Phenyl-3-pyrrolidinone hydrochloride, exerts antiparasitic activity .


Molecular Structure Analysis

The molecular weight of 1-Phenyl-3-pyrrolidinone hydrochloride is 162.19 . Its structure can be represented by the SMILES string O=C1CCN(N1)c2ccccc2 . The InChI key for this compound is CMCWWLVWPDLCRM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Phenyl-3-pyrrolidinone hydrochloride is a powder with a melting point of 119-121 °C (lit.) . Its CAS Number is 92-43-3 .

Safety And Hazards

1-Phenyl-3-pyrrolidinone hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The pyrrolidine ring, which is a key structural feature of 1-Phenyl-3-pyrrolidinone hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

1-phenylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10-6-7-11(8-10)9-4-2-1-3-5-9;/h1-5H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBRZPUZXCPHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-pyrrolidinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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